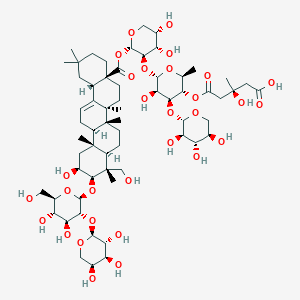
Secotubeimoside I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Secotubeimoside I is a natural triterpenoid saponin derived from the tubers of Bolbostemma paniculatum, a plant belonging to the Cucurbitaceae family . This compound is known for its significant pharmacological properties, particularly its antitumor effects. This compound is structurally related to tubeimoside I, another triterpenoid saponin with similar biological activities .
准备方法
Secotubeimoside I can be synthesized through various chemical routes. The primary method involves the extraction of tubeimoside I from Bolbostemma paniculatum, followed by chemical modification to obtain this compound . The synthetic route typically includes steps such as hydrolysis, oxidation, and glycosylation under specific reaction conditions. Industrial production methods focus on optimizing these steps to achieve high yield and purity .
化学反应分析
Secotubeimoside I undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used but generally include various oxidized, reduced, or substituted derivatives of this compound .
科学研究应用
Secotubeimoside I has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Secotubeimoside I involves multiple molecular targets and pathways. It exerts its effects primarily through the induction of apoptosis and autophagy in cancer cells. The compound activates the AMP-activated protein kinase (AMPK) pathway, leading to the stabilization of the Beclin1-Vps34 complex and the initiation of autophagy . Additionally, this compound impairs lysosomal function, resulting in the accumulation of autophagosomes and subsequent cell death . The compound also modulates the expression of various apoptosis-related proteins, such as Bcl-2 and Bax, further promoting cell death .
相似化合物的比较
Secotubeimoside I is structurally and functionally similar to other triterpenoid saponins, such as tubeimoside I and tubeimoside II. it exhibits unique properties that distinguish it from these compounds. For instance, this compound has a distinct mechanism of action involving both autophagy and apoptosis pathways, whereas other saponins may primarily target one pathway . Additionally, this compound has shown higher potency in certain cancer cell lines compared to its analogs .
Similar compounds include:
属性
CAS 编号 |
106235-32-9 |
|---|---|
分子式 |
C63H100O30 |
分子量 |
1337.4 g/mol |
IUPAC 名称 |
(3S)-5-[(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-2-[(4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbonyl]oxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-2-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-3-hydroxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C63H100O30/c1-26-46(88-37(72)20-58(4,82)19-36(70)71)47(89-51-43(78)38(73)30(67)22-83-51)45(80)53(86-26)91-48-40(75)32(69)24-85-54(48)93-56(81)63-15-13-57(2,3)17-28(63)27-9-10-35-59(5)18-29(66)50(60(6,25-65)34(59)11-12-62(35,8)61(27,7)14-16-63)92-55-49(42(77)41(76)33(21-64)87-55)90-52-44(79)39(74)31(68)23-84-52/h9,26,28-35,38-55,64-69,73-80,82H,10-25H2,1-8H3,(H,70,71)/t26-,28-,29-,30+,31-,32-,33+,34+,35+,38-,39-,40-,41+,42-,43+,44+,45+,46-,47-,48+,49+,50-,51-,52-,53-,54-,55-,58-,59-,60-,61+,62+,63-/m0/s1 |
InChI 键 |
TUOKVBKUAPFXAA-QPHNVICWSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)OC(=O)C[C@](C)(CC(=O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C(C7(C)CO)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O)OC(=O)CC(C)(CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



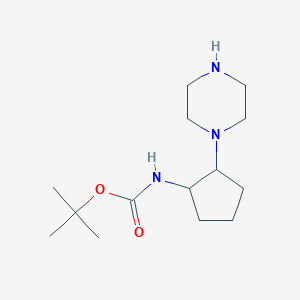

![1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone](/img/structure/B14868155.png)
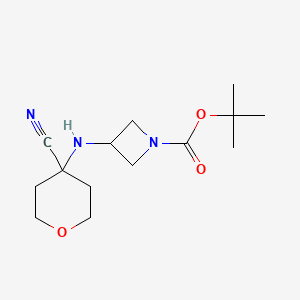
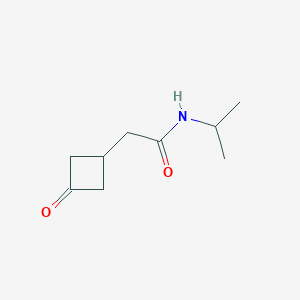
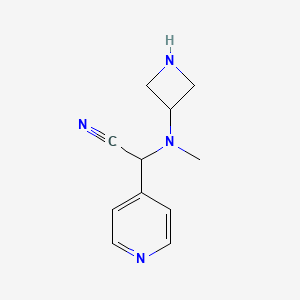
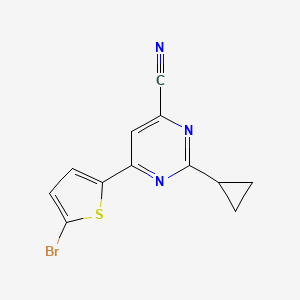
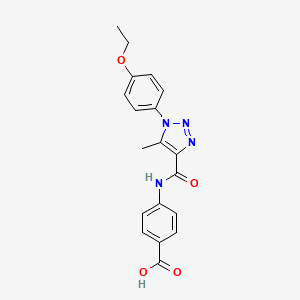
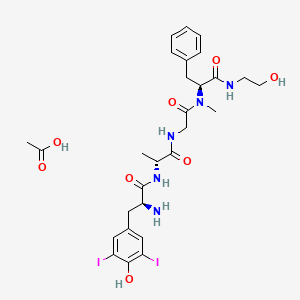
![(2R)-2-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B14868197.png)
![6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14868199.png)
![1-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14868201.png)
![(E)-3-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-6-phenyl-1,2,4-triazin-5(4H)-one](/img/structure/B14868215.png)
